2-Bromo-6-chloro-3-ethoxypyridine
Description
2-Bromo-6-chloro-3-ethoxypyridine is a halogenated pyridine derivative characterized by bromo, chloro, and ethoxy substituents at positions 2, 6, and 3, respectively. Its molecular formula is C₇H₇BrClNO, with a molecular weight of 250.52 g/mol. The ethoxy group (-OCH₂CH₃) distinguishes it from closely related methoxy analogs, influencing its electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings due to the reactivity of its halogen substituents .
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-ethoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 |
InChI Key |
PFBNMYLFFZFIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. One common method is the bromination of 3-ethoxypyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated equipment to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-ethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-3-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-ethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound derived from this compound.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects :
- The 2-bromo-6-chloro-3-ethoxy derivative exhibits optimal reactivity for substitutions at position 2 due to the electron-donating ethoxy group at position 3, which activates the adjacent bromine .
- In contrast, 3-bromo-6-chloro-2-methoxypyridine shows reduced reactivity at bromine due to steric hindrance from the methoxy group at position 2 .
Alkoxy Chain Length :
- Ethoxy groups (-OCH₂CH₃) increase lipophilicity and steric bulk compared to methoxy (-OCH₃), altering solubility and reaction kinetics. For example, the ethoxy analog has a higher logP value (estimated 2.1 ) than its methoxy counterpart (logP ~1.7 ), favoring organic-phase reactions .
Halogen Reactivity :
- Bromine at position 2 is more reactive than chlorine at position 6 in nucleophilic aromatic substitution, as observed in Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
